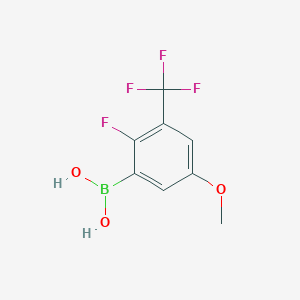

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid

Description

Properties

IUPAC Name |

[2-fluoro-5-methoxy-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF4O3/c1-16-4-2-5(8(11,12)13)7(10)6(3-4)9(14)15/h2-3,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRIYRLAYXUQGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C(F)(F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid is a key building block in contemporary medicinal chemistry and materials science. Its unique trifluoromethyl, fluoro, and methoxy substituents bestow desirable electronic and steric properties, making it a valuable component in the synthesis of complex organic molecules, particularly for the development of novel pharmaceuticals.[1][2][3] This guide provides a comprehensive overview of the primary synthetic pathways to this important arylboronic acid, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations. The methodologies discussed herein are grounded in established organometallic chemistry, offering reliable and scalable routes for researchers in both academic and industrial settings.

Introduction: The Significance of Fluorinated Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This powerful carbon-carbon bond-forming reaction has revolutionized the construction of biaryl and heteroaryl structures, which are prevalent motifs in many biologically active compounds.

The incorporation of fluorine and fluorinated functional groups, such as the trifluoromethyl (-CF3) group, into organic molecules can profoundly influence their physicochemical properties.[5] The trifluoromethyl group, in particular, is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic nature of the aromatic ring.[3] These attributes make trifluoromethyl-substituted phenylboronic acids highly sought-after intermediates in drug discovery.[1][3] The additional presence of fluoro and methoxy groups on the phenyl ring of the title compound provides further opportunities for fine-tuning molecular properties and directing reactivity in subsequent synthetic transformations.[6][7]

This guide will focus on two primary and robust synthetic strategies for the preparation of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid:

-

Pathway A: Grignard Reagent Formation followed by Borylation

-

Pathway B: Directed Ortho-Lithiation and subsequent Borylation

Synthetic Pathways

Pathway A: Grignard Reagent Formation and Borylation

This classical and widely applicable method involves the formation of an aryl Grignard reagent from a corresponding aryl halide, which is then quenched with a trialkyl borate ester to form the boronic ester. Subsequent hydrolysis yields the desired arylboronic acid.[8][9]

2.1.1. Mechanistic Rationale

The synthesis commences with the preparation of the Grignard reagent from a suitable aryl halide, typically an aryl bromide or iodide. The electron-withdrawing nature of the trifluoromethyl and fluoro groups can influence the rate of Grignard formation. The subsequent reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, proceeds via nucleophilic attack of the Grignard reagent on the electrophilic boron atom. This forms a boronate complex which, upon acidic workup, hydrolyzes to the final boronic acid. It is crucial to control the reaction temperature during the borylation step to minimize the formation of undesired borinic acid and borane byproducts resulting from multiple additions of the Grignard reagent to the borate ester.[10]

2.1.2. Experimental Workflow Diagram

Caption: Grignard-based synthesis of the target boronic acid.

2.1.3. Detailed Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |

| 1-Bromo-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene | (Not readily available) | (Varies) | 10.0 g | (Varies) |

| Magnesium turnings | 7439-95-4 | 24.31 | 1.1 eq | (Varies) |

| Iodine | 7553-56-2 | 253.81 | 1 crystal | Catalytic |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | - |

| Triisopropyl borate | 5419-55-6 | 188.08 | 1.5 eq | (Varies) |

| 2 M Hydrochloric acid (aq) | 7647-01-0 | 36.46 | As needed | - |

| Diethyl ether | 60-29-7 | 74.12 | For extraction | - |

| Brine | (Mixture) | - | For washing | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying | - |

Procedure:

-

Grignard Reagent Formation:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).

-

Add magnesium turnings and a crystal of iodine to the flask.

-

Add a small portion of anhydrous THF to cover the magnesium.

-

Dissolve 1-bromo-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene in anhydrous THF and add it to the dropping funnel.

-

Add a small amount of the aryl bromide solution to the magnesium suspension and gently heat to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

-

Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flame-dried flask, dissolve triisopropyl borate in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent to the cold borate solution via a cannula. Maintain the temperature below -60 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M aqueous hydrochloric acid until the solution is acidic (pH ~1-2).

-

Stir the biphasic mixture vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude 2-fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.

-

Pathway B: Directed Ortho-Lithiation and Borylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[11] In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile, such as a borate ester.

2.2.1. Mechanistic Rationale

For the synthesis of 2-fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid, the methoxy group can potentially act as a directing group. However, the strong electron-withdrawing effects of the fluoro and trifluoromethyl groups will significantly acidify the aromatic protons, influencing the site of lithiation. The reaction is typically carried out at low temperatures using a strong, non-nucleophilic lithium base like lithium diisopropylamide (LDA) or n-butyllithium in the presence of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The subsequent borylation and hydrolysis steps are analogous to those in the Grignard pathway. This method offers excellent regiocontrol, which can be a significant advantage over other synthetic routes.[12][13]

2.2.2. Experimental Workflow Diagram

Caption: Directed ortho-lithiation pathway for synthesis.

2.2.3. Detailed Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (Example) | Moles (Example) |

| 1-Fluoro-4-methoxy-2-(trifluoromethyl)benzene | (Not readily available) | (Varies) | 5.0 g | (Varies) |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 80 mL | - |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 1.1 eq | (Varies) |

| Triisopropyl borate | 5419-55-6 | 188.08 | 1.5 eq | (Varies) |

| 2 M Hydrochloric acid (aq) | 7647-01-0 | 36.46 | As needed | - |

| Ethyl acetate | 141-78-6 | 88.11 | For extraction | - |

| Brine | (Mixture) | - | For washing | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | For drying | - |

Procedure:

-

Lithiation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of 1-fluoro-4-methoxy-2-(trifluoromethyl)benzene in anhydrous THF.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

-

Borylation:

-

To the aryllithium solution at -78 °C, slowly add a solution of triisopropyl borate in anhydrous THF.

-

After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and carefully quench with 2 M aqueous hydrochloric acid until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by recrystallization or silica gel chromatography as described in Pathway A.

-

Characterization and Quality Control

The final product, 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are essential for confirming the structure and assessing purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Melting Point: A sharp melting point range is indicative of high purity.

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is pyrophoric and reacts violently with water. It should be handled with extreme care under an inert atmosphere by trained personnel.

-

Grignard Reagents: While less reactive than organolithiums, Grignard reagents are also moisture-sensitive and can be flammable.

-

Solvents: Anhydrous ethereal solvents like THF and diethyl ether are highly flammable. All reactions should be conducted in a well-ventilated fume hood away from ignition sources.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-resistant lab coats, and gloves, must be worn at all times.

Conclusion

The synthesis of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid can be reliably achieved through well-established organometallic methodologies. Both the Grignard-based and the directed ortho-lithiation pathways offer viable routes to this valuable building block. The choice of method may depend on the availability of starting materials, desired scale, and the specific regiochemical considerations of the precursor molecules. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is paramount to achieving high yields and purity. This guide provides a solid foundation for researchers to successfully synthesize this important compound for applications in drug discovery and materials science.

References

- Kharasch, M.S., Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall, New York.

- Leermann, T., Leroux, F. R., & Colobert, F. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters, 13(17), 4479–4481. [Link: https://pubs.acs.org/doi/abs/10.1021/ol201768g]

- Sengupta, S., et al. (1997). Directed ortho Metalation of Substituted Aromatics. The Journal of Organic Chemistry, 62(11), 3405–3406. [Link: https://pubs.acs.org/doi/abs/10.1021/jo970038b]

- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3174-3183. [Link: https://pubs.acs.org/doi/10.1021/ar5002473]

- Smith, G.B., et al. (1994). A New, More Efficient Synthesis of Arylboronic Acids. The Journal of Organic Chemistry, 59(26), 8151–8156. [Link: https://pubs.acs.org/doi/abs/10.1021/jo00105a046]

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports, 39(2), 269-304. [Link: https://pubs.rsc.org/en/content/articlelanding/2022/np/d1np00052a]

- Kristensen, J., Lysén, M., Vedsø, P., & Begtrup, M. (2001). Ortho Lithiation of Functionalized Aromatics Using Lithium 2,2,6,6-Tetramethylpiperidide. Organic Letters, 3(9), 1435–1437. [Link: https://pubs.acs.org/doi/abs/10.1021/ol0158225]

- Billingsley, K. L., & Buchwald, S. L. (2007). A Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. The Journal of Organic Chemistry, 72(19), 7471-7474. [Link: https://pubs.acs.org/doi/abs/10.1021/jo071062r]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]

- Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2052. [Link: https://www.mdpi.com/1420-3049/26/7/2052]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Synthetic strategies to alpha-trifluoromethyl and alpha-difluoromethyl substituted alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 9. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 12. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Building Block for Complex Synthesis

In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. These groups can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid has emerged as a sophisticated and highly valuable building block for this purpose. Its unique trifunctionalized aromatic core—featuring a fluoro, a methoxy, and a trifluoromethyl group—provides a rich electronic and steric landscape for synthetic manipulation.

This guide offers a deep dive into the essential physicochemical properties, analytical characterization, stability considerations, and synthetic utility of this reagent. The insights provided are grounded in established chemical principles and are designed to empower researchers to leverage this compound's full potential with confidence and precision.

Section 1: Molecular Identity and Core Properties

A precise understanding of a reagent's fundamental properties is the bedrock of its effective application.

Structural and Identification Data

| Property | Value | Source |

| IUPAC Name | (2-Fluoro-5-methoxy-3-(trifluoromethyl)phenyl)boronic acid | N/A |

| CAS Number | 1772622-44-2 | [1] |

| Molecular Formula | C₈H₇BF₄O₃ | [1] |

| Molecular Weight | 237.94 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI Key | KNRIYRLAYXUQGX-UHFFFAOYSA-N | [1] |

Annotated Molecular Structure

The arrangement of the electron-withdrawing trifluoromethyl (-CF₃) and fluoro (-F) groups, alongside the electron-donating methoxy (-OCH₃) group, creates a unique electronic environment that dictates the molecule's reactivity and properties.

Caption: A typical analytical workflow for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Expect to see distinct signals for the two aromatic protons, a singlet for the methoxy (-OCH₃) protons, and a typically broad, exchangeable singlet for the two boronic acid (-B(OH)₂) protons.

-

¹³C NMR: The spectrum will be characterized by a quartet for the trifluoromethyl carbon with a large ¹J(C,F) coupling constant (typically around 255 Hz). [2][3]Additional smaller couplings from the CF₃ group and the ring fluorine to other carbons will also be observed, providing rich structural information. [2][3]* ¹⁹F NMR: Two distinct signals are expected: one for the single aromatic fluorine and one for the -CF₃ group. Their chemical shifts are highly indicative of the electronic environment.

-

¹¹B NMR: A single, broad signal is anticipated in a region typical for trigonal planar (sp²-hybridized) boronic acids. [2][3] Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the solid compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can help sharpen the exchangeable -B(OH)₂ proton signals.

-

Acquisition: Acquire standard ¹H, ¹³C, ¹⁹F, and ¹¹B spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Verification (Optional): Add a drop of D₂O to the sample and re-acquire the ¹H NMR spectrum. The disappearance or significant attenuation of the -B(OH)₂ signal confirms its assignment. [2][3]

Mass Spectrometry (MS) and Liquid Chromatography (LC)

LC-MS is essential for verifying molecular weight and assessing purity with high sensitivity.

Causality Insight: Due to the potential on-column degradation of boronic acids in aqueous reversed-phase (RP-HPLC) mobile phases, methods must be carefully developed. [4]Sometimes, non-aqueous Normal Phase HPLC (NP-HPLC) or Supercritical Fluid Chromatography (SFC) can provide superior results for purity analysis by avoiding hydrolysis. [4]However, highly sensitive LC-MS/MS methods using fast gradients have been successfully developed for quantifying boronic acids at pg/mL levels. [5] Protocol: High-Throughput LC-MS/MS Analysis

-

Standard Preparation: Prepare a stock solution of the compound in methanol (e.g., 1 mg/mL). Serially dilute this stock with a 50:50 methanol/water mixture to create a calibration curve. [5]2. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile. [5] * Gradient: A rapid gradient from ~5-95% B over a few minutes.

-

Flow Rate: ~0.4 mL/min.

-

-

MS Conditions:

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.

-

Acquisition: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The precursor ion would be [M-H]⁻.

-

Section 4: Reactivity and Synthetic Applications

This compound is primarily used as an intermediate, where its boronic acid group serves as a handle for forming new bonds, most notably carbon-carbon bonds.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation, for which its inventors were awarded the 2010 Nobel Prize in Chemistry. Arylboronic acids are key substrates in this palladium-catalyzed reaction. [6][7]The electron-withdrawing nature of the -F and -CF₃ groups on this specific reagent can enhance its reactivity in the catalytic cycle. [7]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Role in Drug Discovery and Development

The introduction of trifluoromethyl groups is a well-established strategy in medicinal chemistry to improve a drug candidate's profile. [7]

-

Metabolic Stability: The C-F bond is extremely strong, and the -CF₃ group can block sites of metabolic oxidation, increasing the drug's half-life.

-

Lipophilicity: The -CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and cell uptake.

-

Binding Affinity: The strong dipole of the C-F bonds can lead to favorable interactions with enzyme active sites, improving potency.

Therefore, 2-fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid serves as a critical tool for introducing this pharmacologically significant moiety into complex target molecules, accelerating the discovery of next-generation therapeutics. [7]

Conclusion

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid is more than a simple chemical reagent; it is an enabling tool for innovation. Its carefully arranged functional groups impart a unique set of physicochemical properties, including enhanced Lewis acidity and significant potential for creating robust, biologically active compounds. A thorough understanding of its stability, reactivity, and analytical profile—as detailed in this guide—is essential for researchers aiming to harness its capabilities. By applying these principles, scientists in drug discovery and materials science can confidently and effectively utilize this building block to construct the complex molecules that will drive future advancements.

References

-

Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2055. Available from: [Link]

-

PubChem. (n.d.). 5-Fluoro-3-(methoxymethoxy)phenylboronic acid. National Center for Biotechnology Information. Retrieved January 19, 2026. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Research with 3,5-Bis(trifluoromethyl)phenylboronic Acid: Applications and Availability. Retrieved January 19, 2026. Available from: [Link]

-

Semantic Scholar. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved January 19, 2026. Available from: [Link]

-

Chemcasts. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenylboronic acid Properties vs Temperature. Retrieved January 19, 2026. Available from: [Link]

-

ResearchGate. (2017). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Retrieved January 19, 2026. Available from: [Link]

-

Li, Y., et al. (2013). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Drug Delivery Science and Technology, 23(5), 481-487. Available from: [Link]

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link]

-

Beachell, H. C., & Beistel, D. W. (1965). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 4(8), 1170-1173. Available from: [Link]

-

MDPI. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Retrieved January 19, 2026. Available from: [Link]

-

SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved January 19, 2026. Available from: [Link]

Sources

- 1. 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid [cymitquimica.com]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. sciex.com [sciex.com]

- 6. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]

- 7. nbinno.com [nbinno.com]

1H and 19F NMR spectra of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated arylboronic acids are cornerstone reagents in modern medicinal chemistry and materials science. Their unique electronic properties and utility in cross-coupling reactions necessitate robust analytical characterization. This guide provides a detailed technical analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of a representative molecule, 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid. By integrating fundamental NMR principles with practical, field-proven insights, this document serves as a comprehensive resource for predicting, acquiring, and interpreting the NMR data of complex organofluorine compounds. We will explore the causal relationships between molecular structure and spectral output, detail self-validating experimental protocols, and provide a predictive framework for spectral interpretation grounded in authoritative references.

Introduction: The Structural and Analytical Challenge

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid is a polysubstituted aromatic compound featuring a confluence of electronically diverse functional groups. Its utility, particularly as a building block in Suzuki-Miyaura coupling reactions, is significant in drug discovery programs.[1] The precise arrangement of a halogen, an electron-donating group, a potent electron-withdrawing group, and a reactive boronic acid moiety creates a unique electronic environment that is sensitively reported by NMR spectroscopy.

The presence of both ¹H and ¹⁹F active nuclei provides complementary analytical windows into the molecule's structure.[2][3] ¹⁹F NMR is particularly powerful due to its 100% natural abundance, high sensitivity, and a wide chemical shift range that minimizes signal overlap and reveals subtle electronic changes.[2][4][5] A thorough understanding of the ¹H and ¹⁹F NMR spectra is therefore not merely an academic exercise but a critical step in quality control, reaction monitoring, and final structure elucidation for any research involving this or structurally similar compounds.

Theoretical Framework for Spectral Prediction

A predictive understanding of the NMR spectrum is essential before any data is acquired. This requires analyzing the electronic effects of each substituent on the phenyl ring and the principles of spin-spin coupling.

Substituent Effects on Chemical Shifts

The chemical shifts of the aromatic protons and fluorine nuclei are governed by the cumulative inductive and resonance effects of the substituents.

-

Boronic Acid (-B(OH)₂): This group is weakly electron-withdrawing. It is also highly sensitive to the sample environment, readily forming cyclic anhydride trimers known as boroxines, especially in non-polar solvents or upon removal of water.[6] This equilibrium can complicate spectra, but can often be reversed by adding a drop of D₂O.[6]

-

Fluorine (-F): As a substituent on the aromatic ring, fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, but also a moderate electron-donating resonance effect (+R) through its lone pairs.[7] The net effect influences the shielding of nearby nuclei.

-

Trifluoromethyl (-CF₃): This group is a powerful and purely inductive electron-withdrawing group (-I).[7] Its presence significantly deshields the aromatic ring, causing protons and carbons to resonate at a lower field (higher ppm).[8][9]

-

Methoxy (-OCH₃): The methoxy group exhibits a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+R) due to the delocalization of oxygen's lone pairs into the aromatic system.[10] This leads to increased electron density (shielding) at the ortho and para positions.

Principles of Spin-Spin (J) Coupling

Scalar coupling between NMR-active nuclei provides through-bond connectivity information. In this molecule, several key coupling interactions are expected:

-

¹H-¹H Coupling: The two protons on the aromatic ring will couple to each other. The magnitude of this coupling constant (J-value) depends on the number of bonds separating them. For the two protons on this ring, a meta-coupling (⁴JHH) is expected, typically in the range of 2-3 Hz.

-

¹H-¹⁹F Coupling: Protons couple strongly to fluorine.[11][12] The magnitude is distance-dependent:

-

¹⁹F-¹⁹F Coupling: While not present between unique aromatic fluorine atoms in this specific molecule, it's important to note that F-F coupling constants are typically large and can occur over many bonds.[14][15]

-

¹¹B-¹⁹F Coupling: Coupling between boron and fluorine is often difficult to observe. Boron has two NMR-active isotopes, ¹¹B (I=3/2, 80% abundance) and ¹⁰B (I=3, 20% abundance).[16] Their quadrupolar nature leads to rapid relaxation, which can broaden the signals of coupled nuclei and obscure any splitting.[17] While one-bond B-F coupling is sometimes observed in highly symmetric molecules like BF₄⁻, it is unlikely to be resolved in this compound.[18][19]

Experimental Design and Protocols

The quality of NMR data is directly dependent on rigorous experimental planning and execution. The following workflow outlines the critical steps from sample preparation to data acquisition.

Workflow for NMR Analysis

Sources

- 1. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]

- 2. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 3. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. eclass.uoa.gr [eclass.uoa.gr]

- 16. Boron NMR [chem.ch.huji.ac.il]

- 17. researchgate.net [researchgate.net]

- 18. University of Ottawa NMR Facility Blog: Boron Isotope Effects in Fluorine NMR Spectra [u-of-o-nmr-facility.blogspot.com]

- 19. cdnsciencepub.com [cdnsciencepub.com]

Introduction: The Strategic Imperative of Fluorine in Boronic Acid Crystal Engineering

An In-Depth Technical Guide to the Crystal Structure of Fluorinated Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, most notably for their role in the Suzuki-Miyaura cross-coupling reaction and their ability to reversibly bind with diols, a feature exploited in glucose sensing and drug delivery.[1] The introduction of fluorine into the phenyl ring is a strategic decision in drug design, often employed to modulate a molecule's physicochemical properties such as acidity, lipophilicity, metabolic stability, and binding affinity.[2][3] Fluorine's unique characteristics—high electronegativity, small size, and the ability to form specific non-covalent interactions—profoundly influence the crystal packing of phenylboronic acids.[4][5] Understanding these solid-state structures is not merely an academic exercise; it provides critical insights into the material's stability, solubility, and ultimately, its behavior in a pharmaceutical context. This guide synthesizes crystallographic data with field-proven insights to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structural landscape of fluorinated phenylboronic acids.

Part 1: The Supramolecular Foundation: The Hydrogen-Bonded Dimer

The vast majority of phenylboronic acids, including their fluorinated derivatives, crystallize by forming a robust, centrosymmetric hydrogen-bonded dimer.[6][7] This primary structural motif, or "synthon," is formed through two strong O-H···O hydrogen bonds between the boronic acid groups of two separate molecules.[8] This interaction is so energetically favorable that it dictates the initial assembly in the solid state.

The conformation of the B(OH)₂ group relative to the phenyl ring is a key structural parameter. Most fluorinated phenylboronic acids adopt a syn-anti conformation to facilitate this dimeric structure.[6] Furthermore, the boronic acid group is typically twisted with respect to the plane of the phenyl ring, with a dihedral angle commonly around 25°.[6] This twist is a strategy to minimize steric repulsion between the aromatic rings of adjacent molecules within the crystal lattice.[9]

Part 2: The Directing Influence of Fluorine on Crystal Architecture

While the O-H···O dimer forms the primary structure, the differentiation in the overall three-dimensional crystal packing is driven by the number, position, and nature of the fluorine substituents.[6][8] These substituents introduce a new hierarchy of weaker, non-covalent interactions that guide the higher-order supramolecular organization.

Positional Isomerism and Its Structural Consequences

The location of the fluorine atom on the phenyl ring (ortho, meta, or para) has a distinct and predictable impact on both molecular conformation and intermolecular interactions.

-

Ortho-Fluorination : The placement of a fluorine atom at the ortho position introduces the possibility of a weak intramolecular B-O-H···F hydrogen bond.[6][10] While this interaction is generally considered too weak to disrupt the primary O-H···O dimer, it can influence the acidity of the boronic acid.[6][10] The enhanced acidity in ortho derivatives is a direct consequence of this intramolecular interaction stabilizing the boronate anion.[6]

-

Meta-Fluorination : In the meta position, the strong inductive (electron-withdrawing) effect of fluorine dominates, increasing the Lewis acidity of the boron center.[6] The resonance contribution is much weaker, leading to a significant increase in acidity compared to the unsubstituted analogue.[6]

-

Para-Fluorination : For the para position, the inductive and resonance effects of the fluorine substituent are of comparable magnitude but opposing signs, resulting in a less pronounced effect on acidity compared to the meta or ortho isomers.[6]

Trifluoromethyl (CF₃) and Trifluoromethoxy (OCF₃) Groups

When bulkier fluorinated groups like -CF₃ and -OCF₃ are introduced, steric effects come into play alongside the powerful electronic effects.

-

Steric Hindrance : For ortho-substituted -CF₃ and -OCF₃ phenylboronic acids, the sheer size of the substituent can sterically inhibit the formation of the tetrahedral boronate ion, leading to a significant reduction in acidity compared to what would be expected from electronic effects alone.[10][11]

-

Non-Covalent Interactions : The fluorine atoms of -CF₃ and -OCF₃ groups actively participate in higher-order crystal assembly.[9] Weak interactions such as C–H···F, C(π)···B, and even F···B contacts become significant forces that, along with π-stacking, dictate the final 3D architecture.[8][9][12]

The interplay between the primary dimer and these weaker, fluorine-directed forces is summarized in the logical diagram below.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sci-Hub. Hydrogen-Bonded Dimeric Synthon of Fluoro-Substituted Phenylboronic Acids versus Supramolecular Organization in Crystals / Crystal Growth & Design, 2014 [sci-hub.box]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic Acid (CAS No. 1772622-44-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid, registered under CAS number 1772622-44-2, is a specialized synthetic building block with significant potential in medicinal chemistry and organic synthesis. Its unique trifluoromethyl and fluorine substituents make it a valuable reagent, particularly in the development of novel pharmaceuticals and advanced materials. The strategic placement of a fluorine atom, a methoxy group, and a trifluoromethyl group on the phenylboronic acid scaffold imparts distinct electronic properties and steric influences. These characteristics enhance its reactivity and selectivity in a variety of chemical transformations. This guide provides a comprehensive overview of its properties, potential applications, and reliable suppliers, offering a critical resource for researchers engaged in cutting-edge scientific discovery.

Physicochemical Properties: A Quantitative Overview

While extensive experimental data for this specific compound is not widely published, we can infer some properties from its structure and available information on similar compounds. The presence of the trifluoromethyl group is known to increase lipophilicity, which can enhance membrane permeability—a desirable trait in drug candidates.[1]

| Property | Value | Source |

| CAS Number | 1772622-44-2 | N/A |

| Molecular Formula | C₈H₇BF₄O₃ | [2] |

| Molecular Weight | 237.94 g/mol | [2] |

| Appearance | Solid (predicted) | [2] |

| Purity | Typically ≥98% | [2] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

Applications in Synthetic Chemistry: The Suzuki-Miyaura Coupling Reaction

Phenylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds that are prevalent in many biologically active molecules.[3]

The 2-fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid serves as a versatile coupling partner in these reactions, allowing for the introduction of its substituted phenyl moiety into a wide range of organic molecules. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the reactivity of the boronic acid and the properties of the resulting coupled products.

Illustrative Experimental Workflow: Suzuki-Miyaura Coupling

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction. Optimization of specific parameters is crucial for achieving high yields and purity with 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid.

A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried reaction vessel, combine 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), a suitable base (e.g., potassium carbonate, 2.0-3.0 equivalents), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-10 mol%).[3]

-

Inert Atmosphere: Seal the vessel and purge with an inert gas, such as argon or nitrogen, for several cycles to remove oxygen.[3]

-

Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture thereof) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with stirring.[4] Alternatively, microwave irradiation can be employed to significantly reduce reaction times.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Potential Biological and Pharmacological Significance

While no specific biological activity has been reported for 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid itself, its structural motifs are of significant interest in drug discovery.

-

The Role of Fluorine and Trifluoromethyl Groups: The incorporation of fluorine-containing groups, such as trifluoromethyl (-CF₃), is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] These modifications can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[1]

-

Phenylboronic Acids as Enzyme Inhibitors: The boronic acid functional group is known to form reversible covalent bonds with the active site residues of certain enzymes, particularly serine proteases. This property has led to the development of several boronic acid-containing drugs.

Given these characteristics, 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid is a valuable starting material for the synthesis of novel compounds that could be investigated for a variety of therapeutic targets. Its derivatives have been explored as potential mPGES-1 inhibitors for inflammatory conditions.[5]

Suppliers

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid is available from several chemical suppliers, typically for research and development purposes. When sourcing this compound, it is essential to consider purity, availability, and the supplier's quality control measures.

| Supplier | Purity | Notes |

| BLD Pharm | Information available upon request | Offers a range of chemical products for research and development. |

| CymitQuimica | 98% | Provides various quantities for laboratory use.[2] |

| Echemi | Varies by supplier | A platform connecting chemical buyers and sellers. |

| Sigma-Aldrich (Merck) | 97% | A well-established supplier of research chemicals.[6] |

| VSNCHEM | Information available upon request | Specializes in fine chemicals and pharmaceutical intermediates.[7] |

Conclusion

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid is a highly functionalized building block with considerable potential for advancing organic synthesis and medicinal chemistry. Its utility in the robust Suzuki-Miyaura coupling reaction, combined with the advantageous properties conferred by its fluorine-containing substituents, makes it a valuable tool for the creation of novel and complex molecules. While specific biological data for this compound remains to be elucidated, its structural features suggest that its derivatives are promising candidates for drug discovery programs. This guide serves as a foundational resource for researchers looking to leverage the unique chemical properties of this versatile reagent in their scientific endeavors.

References

- CymitQuimica. 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid. Available from: https://www.cymitquimica.com/2-fluoro-5-methoxy-3-trifluoromethyl-phenylboronic-acid-1772622-44-2

- BLDpharm. (2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic acid. Available from: https://www.bldpharm.com/products/en/(2-Fluoro-3-(methoxycarbonyl)-5-(trifluoromethyl)phenyl)boronic-acid.html

- Echemi. (2-methoxy-5-(trifluoromethyl)phenyl)boronic acid. Available from: https://www.echemi.com/products/pd20200806164500-2-methoxy-5-trifluoromethyl-phenyl-boronic-acid.html

- Sigma-Aldrich. 2-Fluoro-5-methoxyphenylboronic acid. Available from: https://www.sigmaaldrich.com/US/en/product/aldrich/406482197

- Sigma-Aldrich. (2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenyl)boronic acid. Available from: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h9a7be27d

- Autechem. 2-Methoxy-5-(trifluoromethyl)phenylboronic acid. Available from: https://www.autechem.com/product/2-methoxy-5-trifluoromethylphenylboronic-acid/

- Smolecule. [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid. Available from: https://www.smolecule.com/5-fluoro-2-methoxy-4-trifluoromethyl-phenyl-boronic-acid.html

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. Available from: https://www.tcichemicals.com/US/en/support-download/brochure/suzuki-miyaura-cross-coupling-reaction-e-01-011

- VSNCHEM. VB10281 2-Fluoro-3-(Trifluoromethyl)phenylboronic acid. Available from: https://www.vsnchem.com/product/VB10281-2-Fluoro-3-Trifluoromethyl-phenylboronic-acid.html

- Gozdalik JT, et al. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. 2021;26(7):2053. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8038739/

- Barluenga J, et al. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Beilstein J Org Chem. 2011;7:1018-22. Available from: https://www.beilstein-journals.org/bjoc/content/pdf/1860-5397-7-111.pdf

- El-Gendy MA, et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Adv. 2021;11:2435-2445. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8693407/

- Fors BP, et al. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J Am Chem Soc. 2008;130(41):13552-4. Available from: https://pubs.acs.org/doi/10.1021/ja8058332

- BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. Available from: https://www.benchchem.com/application-notes/suzuki-miyaura-coupling-of-2-fluoropyridine-3-boronic-acid-with-aryl-halides

- Gharat L, et al. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E2 synthase-1 (mPGES-1) Inhibitor. Bioorg Med Chem Lett. 2016;26(24):5977-5984. Available from: https://pubmed.ncbi.nlm.nih.gov/27865703/

- Lab Pro Inc. 3-Methoxy-5-(trifluoromethyl)phenylboronic Acid(contains varying amoun. Available from: https://labproinc.com/products/3-methoxy-5-trifluoromethyl-phenylboronic-acid-contains-varying-amoun

- Novás M, Matos MJ. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025;30(14):3009. Available from: https://www.mdpi.com/1420-3049/30/14/3009

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenyl)boronic acid | 2096339-99-8 [sigmaaldrich.com]

- 7. 2-Fluoro-3-(Trifluoromethyl)phenylboronic acid | VSNCHEM [vsnchem.com]

Stability and storage conditions for 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid

An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of a Structurally Complex Boronic Acid

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid is a key building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a trifluoromethyl group, a fluorine atom, and a methoxy group, imparts distinct electronic properties that are highly valuable in the synthesis of complex organic molecules. These substituents modulate the reactivity and stability of the boronic acid, making it a versatile reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2][3] The presence of electron-withdrawing groups like fluorine and trifluoromethyl can enhance both the stability and reactivity of the molecule in such reactions.[1] This guide provides a comprehensive overview of the stability and optimal storage conditions for this reagent, ensuring its integrity and performance in critical synthetic applications.

Chemical Stability and Potential Degradation Pathways

The chemical stability of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid is generally robust under standard ambient conditions. However, like most arylboronic acids, its longevity is influenced by several factors, including moisture, temperature, light, and exposure to certain chemical agents. Understanding these factors is crucial for preventing degradation and ensuring reproducible experimental outcomes.

Key Factors Influencing Stability:

-

Moisture and Hydrolysis: Phenylboronic acids are known to be hygroscopic and can be sensitive to moisture.[4] While generally stable to hydrolysis at neutral pH, prolonged exposure to acidic or basic conditions can promote protodeboronation, a process where the boronic acid group is cleaved from the aromatic ring.[5]

-

Oxidation: The boronic acid moiety is susceptible to oxidation.[6][7] Contact with strong oxidizing agents can lead to the cleavage of the carbon-boron bond, yielding the corresponding phenol.[6][8] This degradation pathway is a significant consideration during both storage and reaction setup.

-

Temperature: Elevated temperatures can accelerate degradation processes. While some similar phenylboronic acids are stable at room temperature, refrigeration is often recommended for long-term storage to minimize thermal decomposition.[9][10]

-

Light: Although not always explicitly stated for this specific compound, many complex organic molecules are sensitive to light. Photodegradation can be a concern, and therefore, storage in a dark place is a prudent measure.[11]

-

Incompatibilities: This boronic acid should be stored away from strong oxidizing agents and strong bases, as these can induce chemical degradation.[9][10]

Potential Degradation Pathways:

The primary degradation pathways for arylboronic acids, and by extension, 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid, are protodeboronation and oxidation.

-

Protodeboronation: This process involves the replacement of the -B(OH)₂ group with a hydrogen atom. It can be catalyzed by acidic or basic conditions and the presence of water.[5] Sterically hindered arylboronic acids can be particularly prone to this degradation pathway.[5]

-

Oxidative Degradation: In the presence of oxygen or other oxidizing agents, the carbon-boron bond can be cleaved to form a phenol.[6][8] This is a common decomposition route for many boronic acids.[7]

Recommended Storage and Handling Protocols

To maintain the quality and reactivity of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid, strict adherence to proper storage and handling protocols is essential.

Storage Conditions Summary

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerate (2-8 °C) for long-term storage.[9] | Minimizes thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation. |

| Moisture | Keep in a tightly sealed container in a dry place.[4][9][10][12] | Prevents hydrolysis and protodeboronation. |

| Light | Store in a dark place or in an amber vial.[11] | Prevents photodegradation. |

| Purity | Use high-purity material and avoid cross-contamination. | Impurities can catalyze degradation. |

Decision-Making for Optimal Storage

The following diagram illustrates the decision-making process for the appropriate storage of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid.

Caption: Decision tree for the storage of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid. This protocol emphasizes the handling steps that are critical for ensuring the stability and reactivity of the boronic acid.

Materials:

-

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid

-

Aryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

-

Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere of argon or nitrogen. This is crucial to prevent the oxidation of the boronic acid and the palladium catalyst.

-

Reagent Addition:

-

To the flask, add the aryl halide (1.0 mmol), 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).

-

The boronic acid should be weighed quickly in the air and added to the reaction vessel to minimize exposure to atmospheric moisture. For highly sensitive applications, weighing in a glovebox is recommended.

-

-

Catalyst Addition: Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%) to the flask.

-

Solvent Addition: Add the anhydrous solvent (5-10 mL) to the flask via a syringe.

-

Reaction:

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using the freeze-pump-thaw method.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling protocol.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid is a valuable reagent whose efficacy is directly linked to its chemical integrity. By understanding its stability profile and adhering to the recommended storage and handling protocols, researchers can ensure the reliability and success of their synthetic endeavors. The key to preserving this and other boronic acids is the rigorous exclusion of moisture and oxygen, coupled with appropriate temperature control.

References

- Sigma-Aldrich. (2025). Safety Data Sheet.

- MedChemExpress. (n.d.). 3-(Trifluoromethyl)phenylboronic acid.

- Smolecule. (n.d.). [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid.

-

Cieślik, W., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2053. Retrieved from [Link]

- Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.

- Fisher Scientific. (n.d.). Safety Data Sheet: 3-Methoxy-5-(trifluoromethyl)phenylboronic acid.

- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Fluoro-2-(trifluoromethyl)phenylboronic acid.

- TCI Chemicals. (n.d.). Safety Data Sheet: 3-(Trifluoromethoxy)phenylboronic Acid.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

-

Ferreira, R. J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(10), 981. Retrieved from [Link]

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Trifluoromethylphenylboronic acid.

-

Wang, Y., et al. (2022). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Molecules, 27(19), 6529. Retrieved from [Link]

- Cieślik, W., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Semantic Scholar.

-

Negi, D. P., et al. (2005). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 71(7), 3823–3830. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one with boronic acids. Scientific Reports, 11(1), 1-13. Retrieved from [Link]

-

Smoleń, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Retrieved from [Link]

-

Anderson, J. C., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1387-1393. Retrieved from [Link]

-

Stella, V. J., & Gunder, W. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. Retrieved from [Link]

Sources

- 1. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. carlroth.com [carlroth.com]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. mdpi.com [mdpi.com]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. aksci.com [aksci.com]

Solubility of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid is a sophisticated building block in modern medicinal chemistry and materials science, prized for its unique electronic and structural properties. Its utility in synthetic applications, particularly in palladium-catalyzed cross-coupling reactions, is critically dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive examination of the factors governing the solubility of this and related fluorinated phenylboronic acids. In the absence of specific public data for the title compound, this guide synthesizes information from structurally analogous compounds to provide a robust predictive framework. Furthermore, it details a rigorous experimental protocol for the precise determination of its solubility, ensuring researchers can generate reliable data for their specific applications.

Introduction: The Significance of Fluorinated Arylboronic Acids

Arylboronic acids are indispensable reagents in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into the aryl ring, as seen in 2-fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid, imparts a range of desirable properties. The trifluoromethyl group, a bioisostere for various alkyl groups, is known to enhance metabolic stability, binding affinity, and lipophilicity in drug candidates.[1] The fluorine atom further modulates the electronic properties of the molecule. This unique combination of substituents makes the title compound a valuable asset in the synthesis of complex pharmaceuticals and advanced materials.[2][3]

A thorough understanding of the solubility of this reagent is paramount for its effective use. Solubility dictates the choice of solvent for a reaction, influences reaction kinetics, and is a critical factor in purification and formulation processes. This guide aims to provide both a theoretical foundation and a practical framework for assessing the solubility of 2-fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. For phenylboronic acids, several key factors come into play:

-

Solvent Polarity : The principle of "like dissolves like" is a useful starting point. Phenylboronic acids, possessing both a nonpolar phenyl ring and a polar boronic acid group, exhibit complex solubility behavior. Generally, they show good solubility in polar aprotic solvents like ethers and ketones, moderate solubility in less polar solvents like chloroform, and poor solubility in nonpolar hydrocarbons.[4][5][6][7]

-

Substituent Effects : The nature and position of substituents on the phenyl ring have a profound impact on solubility.[8]

-

Electron-withdrawing groups , such as the fluoro and trifluoromethyl groups in the title compound, can influence the acidity of the boronic acid and its ability to form hydrogen bonds. The trifluoromethyl group significantly increases lipophilicity.[1]

-

Electron-donating groups , like the methoxy group, can also affect polarity and intermolecular interactions.

-

-

Crystal Lattice Energy : The strength of the intermolecular forces holding the solid solute together in its crystal lattice must be overcome by the solute-solvent interactions. Boronic acids often form hydrogen-bonded dimers in the solid state, which can contribute to their crystal lattice energy.

-

Dehydration to Boroxines : A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[7] These boroxines have markedly different physical properties, including solubility, compared to the parent boronic acid. This equilibrium is influenced by the solvent and temperature, which can lead to inconsistencies in solubility measurements.[7]

Predicted Solubility Profile

Based on the behavior of analogous substituted phenylboronic acids, we can predict the general solubility profile of 2-fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid. The presence of the lipophilic trifluoromethyl group is expected to enhance its solubility in moderately polar to nonpolar organic solvents compared to unsubstituted phenylboronic acid.

Table 1: Predicted Qualitative Solubility of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic Acid

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | Ethers can act as hydrogen bond acceptors for the boronic acid protons. |

| Ketones | Acetone, 2-Butanone | High | Similar to ethers, ketones are effective hydrogen bond acceptors. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents can engage in dipole-dipole interactions. |

| Alcohols | Methanol, Ethanol | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, but may also promote esterification. |

| Aromatic | Toluene, Xylene | Moderate | The aromatic ring of the solute will have favorable π-π stacking interactions with these solvents. |

| Alkanes | Hexane, Heptane | Low | The significant difference in polarity leads to poor solvation. |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The dynamic (or synthetic) method is a reliable technique for determining the temperature-dependent solubility of boronic acids.[8]

Experimental Workflow

The following diagram illustrates the workflow for the dynamic solubility determination method.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy [5-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]boronic acid [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid for Advanced Pharmaceutical Scaffolds

Introduction: Navigating the Challenges of Electronically Complex Arylboronic Acids in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is pivotal in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2] The versatility of the Suzuki-Miyaura coupling stems from the stability, low toxicity, and commercial availability of a wide array of organoboron reagents.

This application note provides a comprehensive guide to the successful implementation of a Suzuki-Miyaura coupling protocol utilizing a challenging, yet synthetically valuable, building block: 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid . This particular boronic acid presents a unique combination of steric hindrance and conflicting electronic effects. The presence of an electron-donating methoxy group, an electron-withdrawing trifluoromethyl group, and a coordinating fluorine atom on the same aromatic ring necessitates a carefully optimized protocol to achieve high coupling efficiency. Understanding the interplay of these substituents is critical for researchers and drug development professionals aiming to incorporate this fluorinated motif into complex molecular architectures.

Mechanistic Considerations: The Intricacies of the Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The specific nature of the boronic acid and the aryl halide, along with the choice of catalyst, ligand, and base, significantly influences the efficiency of each step.

-

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide to a low-valent palladium(0) species, forming a palladium(II) complex. The reactivity of the aryl halide typically follows the order I > Br > Cl.[3] For challenging couplings, the use of electron-rich and bulky phosphine ligands is often crucial to facilitate this step, especially with less reactive aryl chlorides.[4][5]

-

Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium(II) center. The presence of a base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species.[6] The choice of base can dramatically impact the reaction outcome. For the subject boronic acid, the electron-withdrawing trifluoromethyl and fluoro groups decrease the nucleophilicity of the aryl ring, making efficient transmetalation more challenging. Conversely, the electron-donating methoxy group can partially mitigate this effect.

-

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst. This step is typically facile but can be influenced by the steric and electronic properties of the ligands on the palladium center.

Figure 1: General catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the coupling of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates, particularly for less reactive aryl chlorides.

Materials and Reagents:

-

2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid

-

Aryl bromide (or other aryl halide)

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄), anhydrous

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware, Schlenk line, and magnetic stirrer

Reaction Setup and Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

-

Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (2 mol%) and SPhos (4 mol%).

-

Assembly: Quickly add the catalyst/ligand mixture to the Schlenk flask.

-

Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a final concentration of the aryl halide of 0.1-0.2 M.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Key Reaction Parameters

The following table summarizes the optimized conditions and expected outcomes for the coupling of 2-Fluoro-5-methoxy-3-(trifluoromethyl)phenylboronic acid with a representative aryl bromide.

| Parameter | Recommended Condition | Rationale |

| Palladium Source | Pd(OAc)₂ | A common and effective palladium(II) precatalyst. |

| Ligand | SPhos | A bulky, electron-rich biarylphosphine ligand that promotes the coupling of challenging substrates.[7] |

| Base | K₃PO₄ | A moderately strong base that is effective in promoting transmetalation without causing significant degradation of sensitive functional groups. |

| Solvent System | 1,4-Dioxane / Water (4:1 to 10:1) | A versatile solvent mixture that facilitates the dissolution of both organic and inorganic reagents. The presence of water is often beneficial for the activation of the boronic acid. |

| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without promoting significant side reactions. |

| Boronic Acid Equiv. | 1.2 | A slight excess of the boronic acid helps to drive the reaction to completion. |

| Catalyst Loading | 2 mol% | A typical catalyst loading for laboratory-scale synthesis. |

| Ligand Loading | 4 mol% | A 2:1 ligand-to-palladium ratio is often optimal for forming the active catalytic species. |

Troubleshooting and Optimization

-

Low Conversion: If the reaction stalls, consider increasing the reaction temperature or using a more active catalyst system, such as a pre-formed palladium-ligand complex. For aryl chlorides, a more electron-rich ligand like RuPhos may be beneficial.[8][9]

-

Homocoupling of Boronic Acid: This side reaction can occur in the presence of oxygen. Ensure that all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.[10]

-

Protodeboronation: The cleavage of the C-B bond by a proton source can be a competing pathway, especially with electron-deficient boronic acids.[11] Using anhydrous conditions and a non-aqueous base/solvent system might be necessary in some cases.

Conclusion